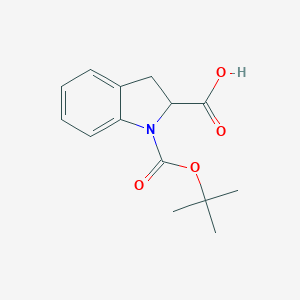

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid

Description

BenchChem offers high-quality 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONNUMLEACJFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid properties

An In-depth Technical Guide to 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid

Authored by a Senior Application Scientist

Abstract

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid, commonly referred to as N-Boc-indoline-2-carboxylic acid, is a chiral heterocyclic building block of significant importance in medicinal chemistry and organic synthesis.[1][2] Its rigid, bicyclic structure, derived from the non-proteinogenic amino acid indoline-2-carboxylic acid, serves as a valuable scaffold for constructing complex molecular architectures.[3][4] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and modulates its reactivity, making it an ideal intermediate for multi-step synthetic pathways.[1][5] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and analytical protocols, key reactivity patterns, and its applications in modern drug discovery, offering researchers and development professionals a practical and in-depth resource.

Core Properties and Characterization

A thorough understanding of the physicochemical properties of N-Boc-indoline-2-carboxylic acid is fundamental to its effective use in synthesis and research.

Chemical and Physical Data

The key identifying and physical properties are summarized in the table below. The compound typically presents as a stable, white to off-white powder.[1]

| Property | Value | Source(s) |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid | PubChem[6] |

| Synonyms | N-Boc-indoline-2-carboxylic acid, 1-Boc-indoline-2-carboxylic acid | Chem-Impex[1] |

| CAS Number | 133851-52-2; 137088-51-8 | Chem-Impex, PubChem[1][6] |

| Molecular Formula | C₁₄H₁₇NO₄ | PubChem[6] |

| Molecular Weight | 263.29 g/mol | PubChem[6] |

| Appearance | White powder | Chem-Impex[1] |

| Purity | ≥99% (HPLC) is commercially available | Chem-Impex[1] |

| Storage | Store at 0-8°C | Chem-Impex[1] |

Structural Representation

The structure features a dihydroindole (indoline) core, with a carboxylic acid at the C2 position and a Boc protecting group on the indole nitrogen. The C2 position is a chiral center.

Caption: General workflow for the synthesis of N-Boc-indoline-2-carboxylic acid.

Standard Laboratory Protocol: Boc Protection

This protocol describes a standard procedure for the N-protection of indoline-2-carboxylic acid. The causality behind this choice is the high efficiency and selectivity of di-tert-butyl dicarbonate ((Boc)₂O) for protecting amino groups under basic conditions, forming a stable carbamate that can be readily cleaved later if needed. [7] Materials:

-

Indoline-2-carboxylic acid (1 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents)

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

-

Solvent: 1,4-Dioxane and Water mixture (e.g., 1:1 or 2:1)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve indoline-2-carboxylic acid in a mixture of dioxane and aqueous NaOH solution at 0°C (ice bath). The base is crucial as it deprotonates the carboxylic acid and the amine, increasing the nucleophilicity of the nitrogen for reaction.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O), either neat or dissolved in a small amount of dioxane, to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Workup - Extraction: Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O and other non-polar impurities.

-

Workup - Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. The desired product, being a carboxylic acid, is insoluble in acidic water and will precipitate out.

-

Workup - Isolation: Extract the precipitated product into ethyl acetate (3x). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude N-Boc-indoline-2-carboxylic acid can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Reactivity and Key Chemical Transformations

The utility of N-Boc-indoline-2-carboxylic acid stems from the orthogonal reactivity of its functional groups.

Boc Group Deprotection

The Boc group is stable under a wide range of conditions but can be efficiently removed under strong acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with HCl in dioxane. [8]This selective deprotection regenerates the secondary amine, allowing for subsequent functionalization at the nitrogen atom.

Amide Bond Formation

The carboxylic acid moiety is the primary site of reactivity for chain extension. It readily participates in amide coupling reactions with various amines to form peptide bonds or more complex amide-containing structures. [8]This is the cornerstone of its application in building bioactive molecules.

Causality of Reagent Choice: Standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly used. [8][9]EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then traps this intermediate to form an active ester, which is less prone to side reactions (like racemization at the α-carbon) and reacts efficiently with the incoming amine.

Caption: Schematic of a typical amide coupling reaction.

Challenge: Diketopiperazine Formation

A significant challenge when using N-Boc-indoline-2-carboxylic acid in dipeptide synthesis is its strong tendency to form 2,5-diketopiperazines (DKPs). [3]Following the deprotection of the N-terminus of an indoline-containing dipeptide, the newly freed amine can readily attack the C-terminal ester, leading to intramolecular cyclization and formation of a stable DKP ring. This side reaction can occur rapidly even when the C-terminus is protected as a tert-butyl ester, which is typically used to prevent such cyclizations. [3]Researchers must employ specific strategies, such as using highly efficient coupling reagents for subsequent additions or performing couplings at low temperatures, to minimize this competing pathway. [3][4]

Applications in Research and Development

N-Boc-indoline-2-carboxylic acid is a versatile building block primarily used in the synthesis of pharmaceuticals and other complex organic molecules. [1][10]

-

Pharmaceutical Development: It is a key intermediate in the synthesis of drugs targeting a range of conditions. Its rigid scaffold is used to orient functional groups in a specific 3D space, which is critical for binding to biological targets like enzymes and receptors. It has been incorporated into molecules with potential anti-cancer, anti-inflammatory, and neurological activities. [1][11]* Peptide-Based Therapeutics: As a constrained amino acid analog, it is used to introduce conformational rigidity into peptides. [3]This can enhance metabolic stability, improve binding affinity, and control the secondary structure of peptide drugs. [1]* Organic Synthesis: Beyond pharmaceuticals, it serves as a chiral starting material for the synthesis of alkaloids and other natural product analogs. The indoline core is a common motif in many biologically active compounds. [1]* Materials Science: The unique chemical properties of this compound make it suitable for developing advanced materials, such as polymers and coatings that require specific functionalities. [1]

Chiral Considerations

The C2 carbon of indoline-2-carboxylic acid is a stereocenter. For most pharmaceutical applications, a single enantiomer ((R) or (S)) is required, as different enantiomers often exhibit vastly different pharmacological activities and toxicities. [12] While enantiopure starting materials are commercially available, racemic N-Boc-indoline-2-carboxylic acid can be resolved into its constituent enantiomers. A common method is chiral resolution via diastereomeric salt formation . [13] Protocol Outline: Chiral Resolution

-

The racemic carboxylic acid is treated with a chiral amine (the resolving agent), such as (R)- or (S)-1-phenylethylamine, in a suitable solvent. [13]2. This reaction forms a pair of diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].

-

Diastereomers have different physical properties, including solubility. Through fractional crystallization, one of the diastereomeric salts can be selectively precipitated from the solution.

-

The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to break the ionic bond, regenerating the enantiomerically pure carboxylic acid, which can be isolated. The chiral amine can be recovered from the aqueous layer by basification.

Safety and Handling

Based on available Safety Data Sheets (SDS), N-Boc-indoline-2-carboxylic acid should be handled with standard laboratory precautions.

-

Hazards: May cause skin, eye, and respiratory irritation. [14][15][16]* Handling: Avoid direct contact with the substance. [14]Use in a well-ventilated area or a fume hood. [14][17]Avoid formation of dust. [17]Wash hands thoroughly after handling. [18]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. [14][17]In case of significant dust, respiratory protection may be required. [14]* Storage: Store in a cool, well-ventilated, and dry place in a tightly closed container. [14][17]Recommended storage is often refrigerated (0-8°C). [1]* Fire Fighting: Use carbon dioxide, dry chemical powder, or foam for extinguishing. [14][17]In combustion, it may emit toxic fumes of carbon oxides and nitrogen oxides. [14]

References

-

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid. Amerigo Scientific. [Link]

-

Indoline-2-carboxylic acid, N-BOC protected. PubChem, National Center for Biotechnology Information. [Link]

-

1-(Tert-Butoxycarbonyl)-2-Oxospiro[Indoline-3,3-Pyrrolidine]-4-Carboxylic Acid. Appchem. [Link]

-

1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

-

1-(Tert-butoxycarbonyl)indole. PubChem, National Center for Biotechnology Information. [Link]

-

1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid. Stellarlii. [Link]

-

1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid. ChemBK. [Link]

-

On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. PMC, National Center for Biotechnology Information. [Link]

-

Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. PMC, National Center for Biotechnology Information. [Link]

-

Chiral resolution. Wikipedia. [Link]

-

Indoline-2-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]

-

Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PMC, National Center for Biotechnology Information. [Link]

-

On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. ResearchGate. [Link]

-

Synthesis of Carboxylic Acids from Carboxylic Acid Derivatives. ResearchGate. [Link]

-

Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]

-

Discovery of novel BTK inhibitors with carboxylic acids. PubMed, National Center for Biotechnology Information. [Link]

-

Microbiologically produced carboxylic acids used as building blocks in organic synthesis. PubMed, National Center for Biotechnology Information. [Link]

-

Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. National Institutes of Health. [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. [Link]

-

Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Hokkaido University. [Link]

-

A Practical Synthesis of Indole-2-carboxylic Acid (2017). SciSpace. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry. [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Microbiologically produced carboxylic acids used as building blocks in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid | 1093261-27-8 | Benchchem [benchchem.com]

- 6. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of novel BTK inhibitors with carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 13. Chiral resolution - Wikipedia [en.wikipedia.org]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. peptide.com [peptide.com]

- 18. fishersci.com [fishersci.com]

Synthesis of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid: A Senior Application Scientist's In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid, a valuable constrained amino acid analog extensively used in medicinal chemistry and peptide science. The unique structural rigidity imparted by the indoline scaffold makes it a sought-after building block for the design of peptidomimetics, protease inhibitors, and other therapeutically relevant molecules. This document details the prevalent synthetic strategies, delves into the underlying reaction mechanisms, and offers field-proven, step-by-step experimental protocols. Furthermore, it addresses critical aspects of process optimization, troubleshooting, and safety, ensuring a holistic understanding for researchers in the field.

Introduction: The Significance of a Conformationally Constrained Scaffold

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid, often abbreviated as Boc-Ind-OH, is a proline analog where the pyrrolidine ring is fused to a benzene ring. This fusion significantly restricts the conformational freedom of the molecule, a property that medicinal chemists leverage to design compounds with enhanced biological activity, metabolic stability, and receptor-binding affinity. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and solubility in organic solvents, making it an ideal intermediate for both solution-phase and solid-phase peptide synthesis.[1] Its applications are widespread, serving as a key intermediate in the development of novel pharmaceuticals, particularly in areas targeting neurological disorders and in the construction of complex bioactive molecules.[2]

This guide will focus on the two most practical and widely employed synthetic routes to Boc-Ind-OH, providing the necessary technical depth for successful laboratory execution.

Strategic Approaches to Synthesis

The synthesis of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid can be approached from two primary starting materials: indole-2-carboxylic acid or indoline-2-carboxylic acid. The choice of route often depends on the commercial availability and cost of the starting materials, as well as the desired scale of the synthesis.

-

Route A: From Indole-2-carboxylic Acid: This strategy involves the reduction of the pyrrole ring of the indole moiety to an indoline, followed by the protection of the secondary amine with a Boc group.

-

Route B: From Indoline-2-carboxylic Acid: This more direct approach involves the straightforward N-Boc protection of commercially available indoline-2-carboxylic acid.

The following sections will provide a detailed exploration of each route, including mechanistic insights and actionable protocols.

Route A: Catalytic Hydrogenation of Indole-2-carboxylic Acid

This two-step approach begins with the selective reduction of the C2-C3 double bond of the indole ring.

Step 1: Synthesis of Indoline-2-carboxylic Acid via Catalytic Hydrogenation

The reduction of the electron-rich indole ring to an indoline is a challenging transformation due to the aromatic stability of the indole nucleus.[1] Heterogeneous catalytic hydrogenation is the most environmentally benign and widely used method for this purpose.

Mechanism of Catalytic Hydrogenation of Indoles:

The hydrogenation of indoles is often promoted by the presence of an acid. The proposed mechanism involves the protonation of the indole at the C3 position, which disrupts the aromaticity and forms a reactive iminium ion intermediate. This intermediate is then more readily reduced by hydrogen on the surface of the metal catalyst (e.g., Platinum on carbon, Pt/C).[1]

Caption: Mechanism of Acid-Catalyzed Indole Hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of Indole-2-carboxylic Acid

Safety First: Catalytic hydrogenation involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Pt/C). This procedure must be conducted in a well-ventilated fume hood, using a high-pressure reactor (autoclave) by personnel trained in high-pressure reactions.[3][4][5][6][7]

-

Materials:

-

Indole-2-carboxylic acid

-

Platinum on carbon (5-10% Pt/C, 50% wet)

-

Acetic acid (glacial) or p-Toluenesulfonic acid (p-TSA)

-

Methanol or Ethanol

-

Hydrogen gas (high purity)

-

Nitrogen gas (inert)

-

Celite®

-

-

Procedure:

-

Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Add a magnetic stir bar.

-

Charging the Reactor: To the reactor, add indole-2-carboxylic acid (1.0 eq) and the chosen solvent (e.g., methanol or acetic acid). A typical concentration is 0.1-0.5 M.

-

Catalyst Addition: Carefully add 5-10% Pt/C (typically 5-10 mol% of platinum relative to the substrate) as a slurry in the reaction solvent. This minimizes the risk of the dry catalyst becoming airborne and igniting.

-

Acid Additive: If not using acetic acid as the solvent, add a catalytic amount of p-TSA (e.g., 10 mol%).

-

Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system with nitrogen gas (3-5 cycles) to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 30-50 bar).[1]

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging with nitrogen) and analyzing by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the hydrogen gas and purge the reactor with nitrogen.

-

Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Caution: The used catalyst on the Celite pad is highly pyrophoric and should be kept wet with water and disposed of in a designated waste container.[7]

-

Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude indoline-2-carboxylic acid can be purified by recrystallization or used directly in the next step.

-

Purification of Indoline-2-carboxylic Acid:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane.[8] Alternatively, an acid-base extraction can be employed. The crude material is dissolved in a basic aqueous solution (e.g., NaHCO₃), washed with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then the aqueous layer is acidified (e.g., with HCl) to precipitate the purified indoline-2-carboxylic acid.

Step 2: N-Boc Protection of Indoline-2-carboxylic Acid

This step is identical to the procedure described in Route B and will be detailed in the following section.

Route B: Direct N-Boc Protection of Indoline-2-carboxylic Acid

This is the more direct and often preferred route if indoline-2-carboxylic acid is readily available. The reaction involves the protection of the secondary amine of the indoline ring with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

Mechanism of N-Boc Protection:

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of indoline-2-carboxylic acid attacks one of the electrophilic carbonyl carbons of Boc anhydride. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected product, carbon dioxide, and tert-butanol. The reaction is often carried out in the presence of a base, such as triethylamine (TEA) or sodium hydroxide, to neutralize the carboxylic acid and the protonated amine, thereby accelerating the reaction.

Caption: Mechanism of N-Boc Protection of an Amine.

Experimental Protocol: N-Boc Protection of Indoline-2-carboxylic Acid

-

Materials:

-

Indoline-2-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Tetrahydrofuran (THF) or Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

-

Procedure:

-

Dissolution: Dissolve indoline-2-carboxylic acid (1.0 eq) in a mixture of THF (or dioxane) and water. Add sodium hydroxide (2.0-2.2 eq) and stir until a clear solution is obtained.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) either neat or as a solution in the reaction solvent.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

Remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like hexane or ethyl acetate to remove any unreacted Boc₂O and other non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate of the product should form.

-

-

Isolation: Extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography.

-

Data Summary and Characterization

The successful synthesis of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

| Compound | Molecular Formula | Molecular Weight | Typical Appearance |

| Indole-2-carboxylic acid | C₉H₇NO₂ | 161.16 g/mol | Off-white to yellow solid |

| Indoline-2-carboxylic acid | C₉H₉NO₂ | 163.17 g/mol | White to off-white solid |

| 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid | C₁₄H₁₇NO₄ | 263.29 g/mol | White powder |

Table 1: Physicochemical Properties of Key Compounds

Characterization Data for 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 12.8 (br s, 1H, COOH), 7.5-7.6 (m, 1H, Ar-H), 7.1-7.2 (m, 2H, Ar-H), 6.9-7.0 (m, 1H, Ar-H), 4.8-4.9 (m, 1H, CH), 3.5-3.6 (m, 1H, CH₂), 3.0-3.1 (m, 1H, CH₂), 1.4 (s, 9H, C(CH₃)₃).

-

¹³C NMR (DMSO-d₆, 101 MHz): δ 172.5, 153.0, 141.5, 131.0, 127.5, 124.5, 122.0, 115.0, 80.0, 60.0, 32.0, 28.0.

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Incomplete Hydrogenation (Route A) | Catalyst poisoning or deactivation. | Use a higher catalyst loading or a fresh batch of catalyst. Ensure the substrate and solvent are pure. |

| Insufficient hydrogen pressure or reaction time. | Increase hydrogen pressure and/or extend the reaction time. | |

| Over-reduction of the Benzene Ring (Route A) | Harsh reaction conditions. | Reduce temperature, pressure, or reaction time. |

| Incomplete Boc Protection (Route B) | Insufficient Boc₂O or base. | Use a slight excess of Boc₂O (1.1-1.2 eq) and ensure at least 2 equivalents of base are used. |

| Low reactivity of the amine. | Increase the reaction temperature or use a more effective base like DMAP (catalytic amount). | |

| Formation of t-butylated byproducts | Reaction of the t-butyl cation with nucleophilic sites. | During acidic workup, perform the acidification at 0 °C to minimize side reactions. |

Table 2: Troubleshooting Guide

Conclusion

The synthesis of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid is a well-established process that is crucial for the advancement of medicinal chemistry and drug discovery. Both the catalytic hydrogenation of indole-2-carboxylic acid and the direct Boc protection of indoline-2-carboxylic acid are viable and effective routes. The choice between them is primarily dictated by the availability of starting materials and the scale of the synthesis. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently produce this valuable synthetic building block for their research endeavors.

References

- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).

- Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). Retrieved from a chemical process safety journal or manufacturer's guidelines.

- Hydrogenation Reaction Safety In The Chemical Industry. (2025).

- Supporting Information for a relevant organic chemistry journal article detailing synthesis and characteriz

- Technical Support Center: Troubleshooting Side Reactions in Boc-Protected Amine Deprotection. Benchchem.

- Hazards associated with laboratory scale hydrogenations. (n.d.). University of Wisconsin-Madison Chemistry Department.

- Hydrogenation SOP. (n.d.). Retrieved from a university chemistry department's safety protocols.

- PubChem Compound Summary for CID 3532980, 1-(tert-Butoxycarbonyl)indole.

- Application Note – N-Boc protection. (n.d.). Sigma-Aldrich.

- Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid. Benchchem.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2022). Molecules, 27(15), 4934.

- Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. Benchchem.

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta, 71(15), 3744-3755.

- Refinement method of indole-2-carboxylic acid. CN106008311A.

- Synthesis of indolines. Organic Chemistry Portal.

- Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (2011). Chinese Journal of Organic Chemistry, 31(5), 724-731.

- Synthetic method of indole-2-carboxylic acid. CN102020600A.

- Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex. US4535168A.

- 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid. Chem-Impex.

- Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. (2011). Organic Letters, 13(8), 2054-2057.

- BOC Protection and Deprotection. (2025). J&K Scientific LLC.

- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.

- Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. (2023). Journal of the American Chemical Society, 145(29), 16048–16057.

- 1-[(tert-Butoxy)carbonyl]-4-methyl-1H-indole-2-carboxylic acid. BLDpharm.

- Synthesis of indoline-2-carboxylic acid. PrepChem.com.

- Combination of 1H and 13C NMR Spectroscopy. (n.d.).

- Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. (2022). Scientific Reports, 12(1), 1888.

- (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid. Sigma-Aldrich.

Sources

- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. njhjchem.com [njhjchem.com]

- 4. njhjchem.com [njhjchem.com]

- 5. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 6. chem.wisc.edu [chem.wisc.edu]

- 7. chem.uci.edu [chem.uci.edu]

- 8. prepchem.com [prepchem.com]

A Senior Application Scientist's Guide to 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid

Central Indexing Identifier: CAS Number 133851-52-2

This technical guide provides an in-depth exploration of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid, a pivotal building block in contemporary pharmaceutical and synthetic chemistry. As a conformationally constrained amino acid derivative, its unique structural features are leveraged by researchers and drug development professionals to impart specific therapeutic properties to complex molecules. This document will detail its chemical identity, synthesis, applications, and safety protocols, offering both foundational knowledge and actionable methodologies.

Compound Identification and Physicochemical Properties

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid, often abbreviated as Boc-L-indoline-2-carboxylic acid, is a derivative of indoline-2-carboxylic acid where the secondary amine is protected by a tert-butoxycarbonyl (Boc) group.[1] This protecting group is instrumental in its synthetic utility, enhancing both stability and reactivity for subsequent chemical transformations.[1][2]

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 133851-52-2 | [1] |

| Molecular Formula | C₁₄H₁₇NO₄ | [1] |

| Molecular Weight | 263.29 g/mol | [1] |

| Appearance | White to off-white powder/crystalline solid | [1][3] |

| Melting Point | Approximately 121-122 °C | [3] |

| Purity | Typically ≥ 98% (HPLC) | [1][3] |

| Storage Conditions | Store at 2-8°C in a dry, well-ventilated place | [1] |

Synonyms:

-

N-Boc-L-indoline-2-carboxylic acid[4]

-

1-Boc-indoline-2-carboxylic acid[1]

-

2,3-Dihydro-indole-1,2-dicarboxylic acid 1-tert-butyl ester[1]

-

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic Acid[4]

The Synthetic Pathway: From Indoline to a Protected Asset

The primary route to 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid involves the protection of the nitrogen atom of indoline-2-carboxylic acid. The parent compound, indoline-2-carboxylic acid, can be synthesized through the reduction of indole-2-carboxylic acid.[5] The enantiomeric purity of the final product is critical for many pharmaceutical applications, and thus, chiral resolution or asymmetric synthesis is often employed at the stage of the unprotected indoline-2-carboxylic acid.[5][6]

Synthesis Protocol: N-Boc Protection

This protocol outlines a standard procedure for the N-protection of indoline-2-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O). The causality behind this choice lies in the high efficiency and mild reaction conditions of Boc protection, which generally leads to clean products with high yields.

Materials:

-

(S)-Indoline-2-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve (S)-Indoline-2-carboxylic acid (1.0 equivalent) in anhydrous THF.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add a saturated aqueous solution of NaHCO₃ (approximately 3.0 equivalents).

-

Boc₂O Addition: To the stirred biphasic mixture, add a solution of di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) in THF dropwise.[7]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 2-3 with 1 M HCl. This will protonate the carboxylic acid, making it extractable into an organic solvent.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid can be purified by recrystallization or flash column chromatography on silica gel to afford a white solid.

Caption: General workflow for the N-Boc protection of indoline-2-carboxylic acid.

The Crucial Role in Pharmaceutical Development

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid is a versatile intermediate in the synthesis of a wide array of bioactive molecules. Its rigid structure is often used to mimic proline or phenylalanine residues in peptides, enhancing metabolic stability and enforcing specific conformations like β-turns.[1][2] This has led to its use in the development of drugs targeting neurological disorders, as well as those with anti-inflammatory and anti-cancer properties.[1][2]

Key Application: Synthesis of ACE Inhibitors

A prominent application of chiral indoline-2-carboxylic acid is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Perindopril.[6][8] While the Boc-protected version is not directly the immediate precursor in all published syntheses of Perindopril, the underlying indoline-2-carboxylic acid core is essential. The Boc-protected analogue serves as a valuable starting material for the synthesis of various intermediates where the nitrogen needs to be shielded during subsequent reactions.

Application in Peptide Synthesis

The steric hindrance of the Boc-protected secondary amine can present challenges in peptide coupling reactions, sometimes requiring more potent coupling agents or longer reaction times.[1]

Illustrative Protocol: Solution-Phase Peptide Coupling

This protocol demonstrates a general approach for coupling 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid with an amino acid ester using a common coupling agent, HATU.

Materials:

-

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Activation: Dissolve 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.0-3.0 equivalents) and stir. Add HATU (1.0-1.2 equivalents) and allow the carboxylic acid to pre-activate for 10-15 minutes at room temperature.[1]

-

Amine Addition: In a separate flask, suspend the amino acid ester hydrochloride (1.1 equivalents) in DMF and neutralize with DIPEA (1.1 equivalents). Add this solution to the activated acid mixture.

-

Coupling Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute with an appropriate organic solvent like ethyl acetate, wash sequentially with aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. The resulting crude dipeptide can then be purified by flash chromatography.[1]

Caption: Logical flow of a HATU-mediated peptide coupling reaction.

Analytical Characterization: Spectroscopic Profile

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | The acidic proton of the carboxylic acid typically appears as a broad singlet far downfield, often between 10-13 ppm. The protons on the indoline ring and the tert-butyl group of the Boc protecting group will also be present in their characteristic regions. |

| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-185 ppm. The carbonyl carbon of the Boc group will appear around 155 ppm.[9] |

| FTIR (Infrared Spectroscopy) | A very broad O-H stretch from the carboxylic acid dimer is expected from approximately 2500-3300 cm⁻¹. A strong C=O stretch from the carboxylic acid will be observed around 1710 cm⁻¹, and another C=O stretch from the Boc group will also be present.[10][11] |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid.

-

Hazard Identification: The compound may cause skin and serious eye irritation.[12] It may also cause respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[2] Handling should be performed in a well-ventilated area or a fume hood.[4]

-

Handling: Avoid direct contact with the substance and prevent the formation of dust.[4][13]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4][13]

-

Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations. Do not discharge into drains or rivers.[4][5]

Conclusion

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid (CAS: 133851-52-2) is more than just a chemical intermediate; it is a carefully designed tool for molecular construction. Its Boc-protected amine allows for controlled reactivity, while its rigid indoline core provides a valuable scaffold for introducing conformational constraints in peptide and pharmaceutical synthesis. A thorough understanding of its synthesis, handling, and application, as outlined in this guide, is essential for researchers aiming to leverage its unique properties in the pursuit of novel therapeutics and complex molecular architectures.

References

- 1. benchchem.com [benchchem.com]

- 2. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pure.rug.nl [pure.rug.nl]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. US4914214A - Process for the industrial synthesis of perindopril - Google Patents [patents.google.com]

- 9. myneni.princeton.edu [myneni.princeton.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chinesechemsoc.org [chinesechemsoc.org]

- 13. 1-(Tert-butoxycarbonyl)indole | C13H15NO2 | CID 3532980 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Boc-Indoline-2-Carboxylic Acid: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth exploration of Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH), a pivotal building block in contemporary medicinal chemistry and peptide science. As a conformationally constrained analog of proline, its rigid indoline scaffold offers unique stereochemical advantages for the design of novel therapeutics with enhanced biological activity, metabolic stability, and pharmacokinetic profiles. This document delineates the molecule's fundamental structure and physicochemical properties, provides detailed synthetic protocols, and explores its critical applications, particularly in peptide synthesis and as a scaffold in drug development. Emphasis is placed on overcoming the synthetic challenges associated with its sterically hindered nature, with a comparative analysis of coupling methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile compound.

Introduction: The Strategic Value of Conformational Constraint

In the realm of rational drug design, controlling the three-dimensional structure of a molecule is paramount to modulating its interaction with biological targets. Boc-L-indoline-2-carboxylic acid has emerged as a valuable tool in this endeavor, serving as a unique building block for peptides and small molecules.[1] Its structure can be conceptualized as a hybrid of L-proline and L-phenylalanine, where the fusion of an aromatic ring to the pyrrolidine core imparts significant conformational rigidity.[1][2] This rigidity can enforce specific secondary structures, such as β-turns, in peptide chains and improve resistance to enzymatic degradation.[1]

The tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen enhances the compound's stability and solubility in organic solvents, making it highly suitable for a range of synthetic transformations, including peptide synthesis.[3] Consequently, Boc-L-indoline-2-carboxylic acid is frequently employed in the synthesis of indole derivatives, a class of compounds renowned for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4][5] This guide will provide a comprehensive overview of its chemical nature, synthesis, and strategic deployment in modern synthetic and medicinal chemistry.

Molecular Structure and Physicochemical Properties

The defining feature of Boc-L-indoline-2-carboxylic acid is its bicyclic structure, which locks the torsion angles of the peptide backbone, thereby reducing the conformational flexibility of molecules into which it is incorporated.

Chemical Structure

The IUPAC name for Boc-L-indoline-2-carboxylic acid is (2S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid.[6] The structure consists of a dihydroindole (indoline) core, with a carboxylic acid at the 2-position and a Boc protecting group on the nitrogen atom.

Caption: 2D structure of (2S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid.

Physicochemical Data

A summary of the key physicochemical properties of Boc-L-indoline-2-carboxylic acid is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₇NO₄ | [3][6] |

| Molecular Weight | 263.29 g/mol | [3][6] |

| Appearance | Off-white to light yellow solid | [3][7] |

| CAS Number | 144069-67-0 | [3] |

| Melting Point | 121-122 °C | |

| Optical Rotation | [α]D²⁰ = -81 ± 2º (c=1.5 in CHCl₃ or DMF) | [3] |

| Purity | ≥ 97% (HPLC) | [3] |

| Storage | 0-8 °C, sealed in dry conditions | [3][7] |

Synthesis and Manufacturing

The most common and straightforward synthesis of Boc-L-indoline-2-carboxylic acid involves the protection of the commercially available (S)-(-)-indoline-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).[8] This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the indoline nitrogen on the Boc anhydride.

General Synthetic Workflow

The synthesis is a one-step procedure that is generally high-yielding and scalable.

Caption: General workflow for the synthesis of Boc-indoline-2-carboxylic acid.

Detailed Experimental Protocol

This protocol describes a standard procedure for the N-Boc protection of (S)-indoline-2-carboxylic acid.

Materials:

-

(S)-(-)-Indoline-2-carboxylic acid (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Sodium hydroxide (NaOH) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve (S)-(-)-indoline-2-carboxylic acid in a 1:1 mixture of 1,4-dioxane and a 1 M aqueous solution of NaOH. Stir the mixture at room temperature until all solids have dissolved.

-

Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise over 15 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl at 0 °C.

-

Extract the product into ethyl acetate (3x).

-

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Causality of Choices:

-

Base (NaOH): The use of a base is crucial to deprotonate the carboxylic acid and to neutralize the acid byproduct of the reaction, driving the equilibrium towards the protected product.

-

Solvent System (Dioxane/Water): This biphasic system ensures the solubility of both the polar starting material and the less polar Boc anhydride.

-

Acidic Workup: Acidification is necessary to protonate the carboxylate salt, rendering the final product soluble in organic solvents for extraction.

Applications in Peptide Synthesis and Medicinal Chemistry

Boc-L-indoline-2-carboxylic acid is a strategically important building block, primarily due to the conformational constraints it imposes.[9] Its incorporation into peptide backbones can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for its target.

Challenges in Amide Bond Formation

The primary synthetic challenge when using Boc-Inp-OH is the formation of the amide bond.[9] The indoline nitrogen is a secondary amine, and the alpha-carbon is sterically hindered, which reduces the nucleophilicity of the amine and the accessibility of the carboxylic acid for activation.[1][9] This can lead to low coupling efficiencies, longer reaction times, and an increased risk of side reactions, such as racemization and diketopiperazine formation.[1][9]

Optimized Coupling Strategies

To overcome these challenges, highly efficient coupling reagents are required. The choice of reagent is critical for achieving high yields and minimizing side reactions.[9]

Comparative Analysis of Coupling Reagents

| Coupling Reagent/Method | Activating Additive | Base | Typical Yield (%) | Key Considerations | Reference |

| HATU | HOAt (internal) | DIPEA, Collidine | >95% | Highly reactive, superior for hindered couplings, reduces racemization.[1] | [1][9] |

| HBTU | HOBt (internal) | DIPEA, NMM | >90% | Fast activation, standard for SPPS. May require double coupling.[1] | [1][9] |

| PyBOP | HOBt (internal) | DIPEA, NMM | >90% | Very efficient, but byproducts can be difficult to remove in solution phase. | [9] |

| EDC/HOBt | HOBt | DIPEA, NMM | 70-90% | Cost-effective, water-soluble byproducts. May require longer reaction times. | [9] |

| DIC/OxymaPure | OxymaPure | NMM | >90% | Reduces racemization risk compared to HOBt. | [1] |

Mechanism of Action: HATU-Mediated Coupling

Uronium/aminium salt-based reagents like HATU are particularly effective for coupling sterically hindered amino acids.[9]

Caption: Simplified mechanism of HATU-mediated amide bond formation.

The mechanism involves two key steps:

-

Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylate of Boc-Inp-OH attacks HATU. This forms a highly reactive O-acyl(tetramethyl)isouronium salt, which rapidly converts to a more stable OAt-active ester.[9]

-

Amide Formation: The incoming amine nucleophile attacks the activated ester, forming the desired amide bond and releasing tetramethylurea and HOAt as byproducts.[9]

Protocol: Solution-Phase Peptide Coupling using HATU

This protocol provides a robust method for coupling Boc-L-indoline-2-carboxylic acid to an amine in solution.

Materials:

-

Boc-L-indoline-2-carboxylic acid (1.0 eq)

-

Amine hydrochloride (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated aqueous NaHCO₃

-

Brine

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere, dissolve Boc-L-indoline-2-carboxylic acid in anhydrous DMF.

-

Base Addition: Add DIPEA to the solution and stir for 5 minutes at room temperature.[9]

-

Pre-activation: Add HATU to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.[9]

-

Amine Addition: Add the amine to the reaction mixture. If the amine is a hydrochloride salt, it should be neutralized with an appropriate amount of base prior to or during addition.

-

Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.[9]

-

Work-up:

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[9]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Deprotection of the Boc Group

The Boc group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA).[9][10]

Protocol: Boc Deprotection

-

Dissolve the Boc-protected compound in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM).

-

Stir the mixture at room temperature for 30-60 minutes.

-

Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine as a TFA salt.

Spectroscopic Characterization

The structural integrity of Boc-L-indoline-2-carboxylic acid is confirmed through various spectroscopic techniques. The data provides a unique fingerprint for the molecule.[11]

| Spectroscopic Technique | Key Characteristic Signals |

| ¹H NMR (in CDCl₃) | * Aromatic protons: ~6.8-7.3 ppm (multiplets) |

-

Indoline C2-H: ~4.5-4.8 ppm (doublet of doublets)

-

Indoline C3-H₂: ~3.0-3.6 ppm (multiplets)

-

Boc (t-butyl): ~1.4-1.6 ppm (singlet, 9H)

-

Carboxylic acid OH: Broad singlet, variable shift (~9-12 ppm) | | ¹³C NMR (in CDCl₃) | * Carboxylic C=O: ~175-180 ppm

-

Boc C=O: ~154-156 ppm

-

Aromatic Carbons: ~115-145 ppm

-

Boc quaternary C: ~80-82 ppm

-

Indoline C2: ~60-63 ppm

-

Indoline C3: ~30-35 ppm

-

Boc CH₃: ~28 ppm | | IR (KBr or ATR) | * O-H stretch (carboxylic acid): Broad, ~2500-3300 cm⁻¹

-

C=O stretch (carboxylic acid): ~1700-1725 cm⁻¹

-

C=O stretch (Boc urethane): ~1680-1700 cm⁻¹

-

C-N stretch: ~1160-1250 cm⁻¹ | | Mass Spectrometry (ESI-) | * [M-H]⁻: ~262.1 m/z |

Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary depending on the solvent and instrument used.

Safety and Handling

As with all laboratory chemicals, Boc-L-indoline-2-carboxylic acid should be handled with appropriate care.

-

Hazard Statements: May cause skin, eye, and respiratory irritation.

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8 °C).[7]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[12]

Conclusion

Boc-L-indoline-2-carboxylic acid is a powerful and versatile building block for the synthesis of conformationally constrained peptides and small molecule therapeutics. While its sterically hindered nature presents synthetic challenges, these can be effectively overcome through the use of modern, high-efficiency coupling reagents like HATU. The ability to introduce rigid structural motifs makes this compound an invaluable asset in the toolkit of medicinal chemists and drug development professionals aiming to optimize the potency, selectivity, and pharmacokinetic properties of novel drug candidates. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its successful application in research and development.

References

- BenchChem. (2025). Application Notes and Protocols for the Coupling of Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH). BenchChem.

- BenchChem. (2025). Application Notes & Protocols: Coupling of Boc-L-indoline-2-carboxylic Acid (Boc-Inp-OH). BenchChem.

- ChemicalBook. BOC-(2S)-INDOLINE CARBOXYLIC ACID synthesis.

- Chem-Impex. Boc-L-indoline-2-carboxylic acid.

- Suga, H., et al. Both Enantiomers of N-Boc-indoline-2-carboxylic Esters. Journal of the Chemical Society, Perkin Transactions 1.

- Sigma-Aldrich. Indoline-2-carboxylic acid, N-BOC protected.

- PubChem. Indoline-2-carboxylic acid, N-BOC protected. National Center for Biotechnology Information.

- Indoline-2-carboxylic acid: A Versatile Intermediate for Drug Discovery. (2025).

- Di Marzo, V., et al. (2017). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules.

- Taylor & Francis Online. Synthesis of Indole-2-Carboxylic Acid Esters. Synthetic Communications.

- ResearchGate. Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other.

- Al-Harrasi, A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry.

- Meng, Z., et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.

- Al-Harrasi, A., et al. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Scientific Reports.

- Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules.

- MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.

- Thermo Fisher Scientific. (2023). Safety Data Sheet: 1H-Indole-2-carboxylic acid.

- Fisher Scientific. (2025). Safety Data Sheet: (S)-(-)-Indoline-2-carboxylic acid.

- ChemicalBook. BOC-(2S)-INDOLINE CARBOXYLIC ACID.

- CymitQuimica. Boc-L-indoline-2-carboxylic acid.

- Cordella, F., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality.

- Cordella, F., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality.

- ChemicalBook. BOC-(2S)-INDOLINE CARBOXYLIC ACID | 144069-67-0.

- ValQi. (1999). Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Heterocycles.

- ResearchGate. Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives.

- Metasci. Safety Data Sheet Indoline-2-carboxylic acid.

- Alonci, G., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry.

- Sigma-Aldrich. Application Note – N-Boc protection.

- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.

- NIST. Indole-2-carboxylic acid. NIST Chemistry WebBook.

- BenchChem. (2025). Spectroscopic Validation of 6-Nitroindoline-2-carboxylic Acid: A Comparative Guide. BenchChem.

- NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BOC-(2S)-INDOLINE CARBOXYLIC ACID CAS#: 144069-67-0 [m.chemicalbook.com]

- 8. BOC-(2S)-INDOLINE CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. sds.metasci.ca [sds.metasci.ca]

A Comprehensive Technical Guide to the Solubility of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid (N-Boc-indoline-2-carboxylic acid), a pivotal intermediate in pharmaceutical and organic synthesis.[1] As a Senior Application Scientist, this document is structured to deliver not just procedural steps but a foundational understanding of the physicochemical principles governing the solubility of this compound. We will explore its solubility in a range of common organic solvents and aqueous systems, delve into the factors influencing this critical property, and provide detailed, field-proven protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who utilize this versatile building block and require a thorough understanding of its behavior in solution.

Introduction: The Significance of Solubility for N-Boc-indoline-2-carboxylic Acid

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid is a chiral heterocyclic amino acid derivative extensively used as a building block in the synthesis of a variety of complex molecules, including pharmaceuticals.[1] Its structure, featuring a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen, significantly influences its physicochemical properties, most notably its solubility.

The Boc group is strategically employed to enhance stability and modulate reactivity during peptide synthesis and other intricate organic transformations.[1] A direct consequence of this modification is an altered solubility profile compared to its parent compound, indoline-2-carboxylic acid. Generally, the introduction of the Boc group increases solubility in organic solvents while decreasing aqueous solubility.[2] Understanding and quantifying this solubility is not merely an academic exercise; it is a critical parameter that dictates:

-

Reaction Kinetics and Efficiency: The rate and completeness of a chemical reaction are often dependent on the concentration of reactants in the solution phase.

-

Purification Strategies: Solubility differences are the cornerstone of purification techniques such as crystallization and chromatography.

-

Formulation Development: For pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a key determinant of its bioavailability and deliverability.

This guide will provide the necessary data and protocols to empower researchers to make informed decisions in their experimental designs.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₄ | [3] |

| Molecular Weight | 263.29 g/mol | [3] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 121-122 °C | [4] |

| pKa (Predicted) | ~2.04 (for the carboxylic acid) | [5][6] |

| XLogP3-AA (Computed) | 2.3 | [3] |

The computed XLogP3 value of 2.3 indicates a moderate level of lipophilicity, which is consistent with the presence of both the aromatic indoline core and the aliphatic Boc group.[3] This value suggests a preference for organic solvents over water.

Quantitative Solubility Profile

While extensive quantitative data for 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid is not widely published, this section consolidates available information and provides expected solubility trends based on the behavior of structurally similar compounds, such as other Boc-protected amino acids and the parent indoline-2-carboxylic acid.

Qualitative and Semi-Quantitative Observations:

-

High Solubility: The compound is known to be clearly soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF). One technical data sheet specifies that 1 mmole (263.3 mg) of the L-enantiomer is clearly soluble in 1.5 mL of DMF or Chloroform (CHCl₃), suggesting a solubility of >175 mg/mL in these solvents.[1]

-

Good to Moderate Solubility: It is expected to be soluble in other polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), and chlorinated solvents like Dichloromethane (DCM).[2]

-

Moderate to Low Solubility: Solubility is likely moderate in polar protic solvents like methanol and ethanol. For comparison, the parent compound, (S)-indoline-2-carboxylic acid, shows increasing solubility with temperature in these solvents.[7]

-

Poor Solubility: The compound is expected to have poor solubility in non-polar solvents and water, a common characteristic for Boc-protected amino acids.[2] The parent compound, indoline-2-carboxylic acid, is described as slightly soluble to insoluble in water.[5][6]

Estimated Solubility in Common Solvents at Ambient Temperature (20-25°C):

The following table provides estimated solubility values based on the available qualitative data and comparisons with analogous compounds. These values should be empirically verified for critical applications.

| Solvent | Polarity Index | Solvent Type | Estimated Solubility |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | > 100 mg/mL |

| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic | > 150 mg/mL |

| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Soluble |

| Dichloromethane (DCM) | 3.1 | Halogenated | Soluble |

| Chloroform | 4.1 | Halogenated | > 150 mg/mL |

| Acetone | 5.1 | Polar Aprotic | Soluble |

| Ethyl Acetate | 4.4 | Ester | Soluble |

| Acetonitrile | 5.8 | Polar Aprotic | Moderately Soluble |

| Isopropanol | 3.9 | Polar Protic | Moderately Soluble |

| Ethanol | 4.3 | Polar Protic | Moderately Soluble |

| Methanol | 5.1 | Polar Protic | Moderately Soluble |

| Water | 10.2 | Polar Protic | Poorly Soluble / Insoluble |

Factors Influencing Solubility

The solubility of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid is not a static property but is influenced by several environmental factors.

The Role of pH

As a carboxylic acid, the solubility of this compound in aqueous media is highly dependent on pH.

-

In acidic to neutral pH (pH < pKa): The carboxylic acid group will be predominantly in its protonated, neutral form (-COOH). This form is less polar and thus exhibits lower aqueous solubility.

-

In basic pH (pH > pKa): The carboxylic acid group will be deprotonated to its carboxylate form (-COO⁻). This ionized form is significantly more polar and will exhibit much higher aqueous solubility due to favorable ion-dipole interactions with water molecules.

This relationship can be visualized as follows:

Caption: Influence of pH on the aqueous solubility of N-Boc-indoline-2-carboxylic acid.

The Effect of Temperature

For most solid solutes, solubility increases with temperature. The dissolution process for 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid is expected to be endothermic, meaning that energy is required to break the crystal lattice forces. Increasing the temperature provides this energy, leading to higher solubility. This relationship is particularly relevant for purification by crystallization, where a saturated solution at a higher temperature is cooled to induce precipitation. For the parent compound, (S)-indoline-2-carboxylic acid, solubility has been shown to increase with a rise in temperature in solvents like water, methanol, and ethanol.[7]

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method . This protocol provides a robust framework for obtaining accurate and reproducible solubility data.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Sealed vials (e.g., glass HPLC vials with screw caps)

-

Orbital shaker or rotator with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Protocol:

-

Preparation:

-

To a series of appropriately labeled vials, add an excess amount of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid. A general guideline is to add 2-3 times the expected amount needed for saturation.

-

Accurately add a known volume of the desired solvent (e.g., 2.0 mL) to each vial.

-

-

Equilibration:

-

Securely seal the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Allow the mixture to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 to 72 hours may be necessary.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

To obtain a clear supernatant free of any solid particles, either:

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully draw the supernatant using a syringe and pass it through a syringe filter (ensure the filter material is compatible with the solvent).

-

-

-

Sample Preparation for Analysis:

-

Immediately after separation, accurately pipette a known volume of the clear supernatant into a volumetric flask.

-

Dilute the sample with the appropriate solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated and calibrated analytical method.

-

HPLC-UV: This is the preferred method for its specificity and sensitivity. A reversed-phase C18 column is typically suitable. The mobile phase could consist of a mixture of acetonitrile or methanol and water with an acidic modifier like 0.1% trifluoroacetic acid (TFA).[8] Detection is typically performed at a wavelength where the compound has significant absorbance (e.g., around 210-280 nm).

-

UV-Vis Spectrophotometry: This method is simpler but less specific. It is suitable if no other components in the solution absorb at the analysis wavelength. A calibration curve of absorbance versus known concentrations must be prepared.

-

-

-

Calculation:

-

From the analytical measurement, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated supernatant by applying the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × (Volume of volumetric flask / Volume of supernatant taken)

-

Conclusion

The solubility of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid is a multifaceted property that is fundamental to its effective use in research and development. While it exhibits favorable solubility in common polar aprotic organic solvents such as DMF and chloroform, its solubility in aqueous systems is limited and highly dependent on pH. For critical applications, the shake-flask method coupled with a reliable analytical technique like HPLC-UV provides a gold standard for determining its precise solubility. The information and protocols detailed in this guide offer a comprehensive resource for scientists, enabling the optimization of reaction conditions, purification strategies, and formulation development involving this important synthetic building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. (S)-(-)-Indoline-2-carboxylic acid CAS#: 79815-20-6 [m.chemicalbook.com]

- 6. Indoline-2-carboxylic acid CAS#: 78348-24-0 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the N-Boc Protection of Indolines: Mechanism, Protocol, and Strategic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of nitrogen-containing pharmaceutical intermediates. Its application in the protection of the indoline nucleus is critical for multi-step syntheses, enabling selective functionalization of other positions on the heterocyclic scaffold. This guide provides an in-depth examination of the mechanism of N-Boc protection of indolines, discusses the rationale behind common experimental choices, presents detailed protocols, and explores the kinetics and mechanism of the corresponding deprotection.

Introduction: The Strategic Importance of the Boc Group in Indoline Chemistry

Indoline, a saturated bicyclic amine, is a privileged scaffold found in numerous natural products and pharmacologically active compounds. Its synthesis and subsequent elaboration often require temporary deactivation of the nucleophilic and basic nitrogen atom to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its robustness under a wide range of non-acidic conditions and its facile removal under mild acidic treatment. The protection transforms the secondary amine of indoline into a carbamate, significantly attenuating its nucleophilicity and basicity. This allows chemists to perform reactions such as lithiation, halogenation, or cross-coupling on the aromatic ring or at the C2/C3 positions, which would otherwise be complicated by the reactive N-H bond.

The Core Mechanism of N-Boc Protection

The protection of the indoline nitrogen with di-tert-butyl dicarbonate ((Boc)₂O), the most common Boc-donating reagent, is a nucleophilic acyl substitution reaction. The fundamental transformation involves the attack of the amine's lone pair on one of the electrophilic carbonyl carbons of (Boc)₂O.

Base-Free Conditions